

Spectroscopic Profile of 3-Hydroxy-2,2-dimethylpropanal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydroxy-2,2-dimethylpropanal**

Cat. No.: **B7797496**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxy-2,2-dimethylpropanal** (CAS No. 597-31-9), a versatile intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Hydroxy-2,2-dimethylpropanal**.

Table 1: Predicted ^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.58	s	1H	-CHO
3.45	s	2H	-CH ₂ -
2.50	t	1H	-OH
1.05	s	6H	-C(CH ₃) ₂ -

Note: Data is based on predicted values. Solvent and instrument frequency can influence actual chemical shifts.

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (ppm)	Assignment
205.5	-CHO
70.0	-CH ₂ OH
50.0	-C(CH ₃) ₂ -
22.0	-C(CH ₃) ₂ -

Note: Data is based on predicted values. Solvent can influence actual chemical shifts.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol)
2960-2850	Strong	C-H stretch (alkane)
2720, 2820	Medium	C-H stretch (aldehyde)
1725	Strong	C=O stretch (aldehyde)
1470, 1370	Medium	C-H bend (alkane)
1050	Strong	C-O stretch (primary alcohol)

Note: Based on typical IR absorption ranges for the functional groups present.

Table 4: Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity	Possible Fragment
102	Low	[M] ⁺ (Molecular Ion)
101	Moderate	[M-H] ⁺
84	Moderate	[M-H ₂ O] ⁺
73	High	[M-CHO] ⁺
57	High	[C ₄ H ₉] ⁺
43	Very High	[C ₃ H ₇] ⁺

Note: Fragmentation patterns can vary based on the instrument and conditions.

Experimental Protocols

While specific experimental parameters for the acquisition of the above data for **3-Hydroxy-2,2-dimethylpropanal** are not readily available in the public domain, the following sections describe generalized, high-quality protocols for obtaining such data for a small organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-Hydroxy-2,2-dimethylpropanal** (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

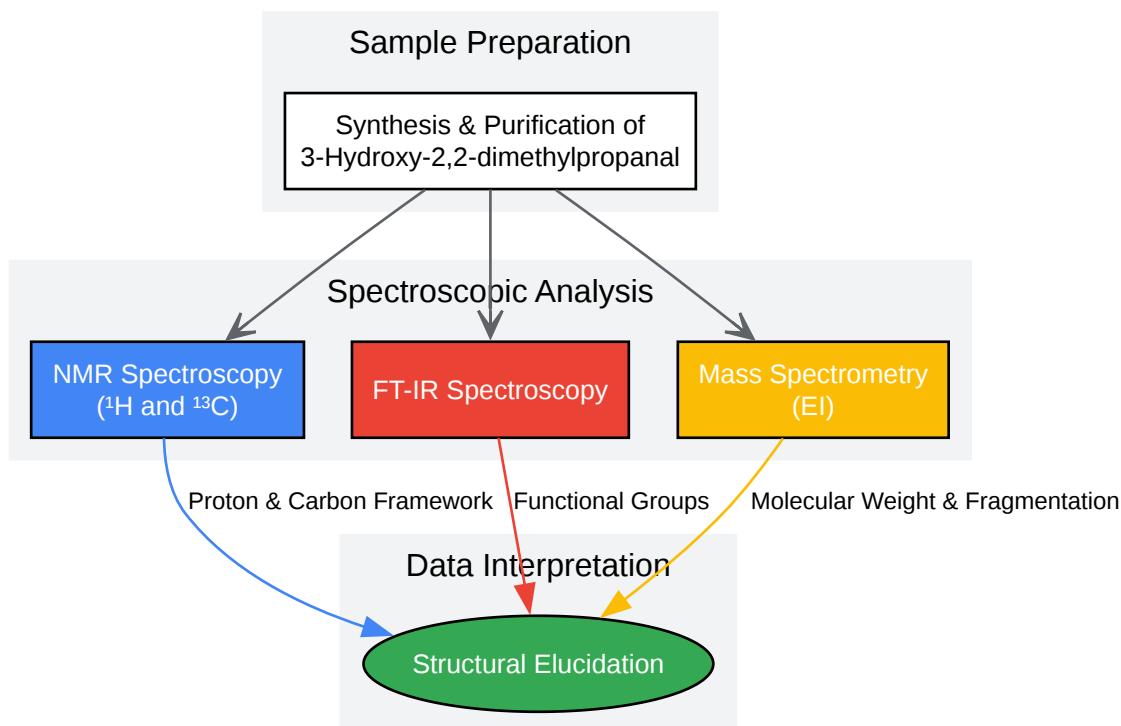
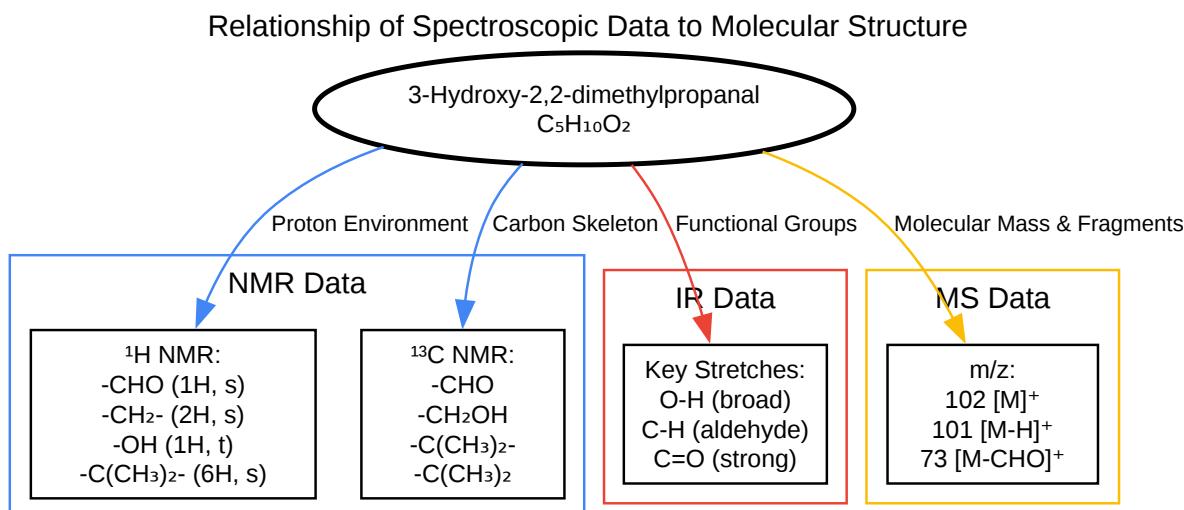
- ¹H NMR: The proton spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are typically co-added.
- ¹³C NMR: The carbon spectrum is acquired with proton decoupling, a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum is obtained using an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

- Liquid Sample: A drop of neat **3-Hydroxy-2,2-dimethylpropanal** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
- Solid Sample (if applicable): A small amount of the compound is finely ground with dry KBr powder and pressed into a thin, transparent pellet.
- Data Acquisition: The spectrum is recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added.

Mass Spectrometry (MS)



Mass spectral data is acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

- Sample Introduction: A dilute solution of **3-Hydroxy-2,2-dimethylpropanal** in a volatile organic solvent (e.g., dichloromethane, diethyl ether) is injected into the GC. The GC is equipped with a suitable capillary column (e.g., DB-5ms) and programmed with a temperature gradient to ensure separation from any impurities.
- Ionization: Electron Ionization (EI) is employed with a standard electron energy of 70 eV.
- Mass Analysis: The mass analyzer (e.g., a quadrupole) is set to scan a mass-to-charge (m/z) range of, for example, 40-200 amu.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a typical experimental workflow.

Workflow for Spectroscopic Analysis of 3-Hydroxy-2,2-dimethylpropanal

[Click to download full resolution via product page](#)Caption: Workflow for the spectroscopic analysis of **3-Hydroxy-2,2-dimethylpropanal**.[Click to download full resolution via product page](#)

Caption: Relationship of spectroscopic data to the molecular structure.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxy-2,2-dimethylpropanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7797496#spectroscopic-data-nmr-ir-mass-for-3-hydroxy-2-2-dimethylpropanal>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com